3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one
Overview
Description
3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound features a quinoline core structure with a hydroxymethyl group at the 3-position and a methoxy group at the 6-position. Quinolinone derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 6-methoxy-2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and hydroxymethylation can be employed to obtain the target compound.
Reduction: The nitro group of 6-methoxy-2-nitrobenzaldehyde is reduced to an amine using a reducing agent such as iron powder in acetic acid.
Cyclization: The resulting amine undergoes cyclization with formic acid to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinolinone core can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(carboxymethyl)-6-methoxy-1H-quinolin-2-one.
Reduction: 3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinolinone derivatives depending on the electrophile used.
Scientific Research Applications
3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxymethyl and methoxy groups can enhance its binding affinity and specificity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)-1H-quinolin-2-one: Lacks the methoxy group at the 6-position.
6-methoxy-1H-quinolin-2-one: Lacks the hydroxymethyl group at the 3-position.
3-(hydroxymethyl)-6-chloro-1H-quinolin-2-one: Contains a chloro group instead of a methoxy group at the 6-position.
Uniqueness
3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWJGLRDMSNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252518 | |
Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-46-4 | |
Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90097-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)-6-methoxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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